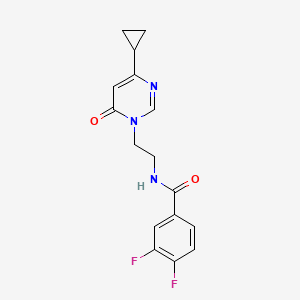
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and has been found to exhibit significant biological activity, particularly as an inhibitor of certain enzymes. In
Wirkmechanismus
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide involves the inhibition of specific enzymes. For example, the inhibition of PARP leads to the accumulation of DNA damage, which can cause cell death in cancer cells that are already under stress. Similarly, the inhibition of tankyrase disrupts telomere maintenance, which can also lead to cell death. The inhibition of 5-lipoxygenase leads to a decrease in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, the inhibition of PARP can lead to the accumulation of DNA damage and cell death, while the inhibition of tankyrase can lead to telomere dysfunction and cell death. The inhibition of 5-lipoxygenase can lead to a decrease in the production of leukotrienes and a decrease in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit these enzymes and study their functions. However, one limitation is that the compound may have off-target effects, which can complicate data interpretation. Additionally, the compound may have limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide. One area of interest is the development of analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the compound's potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, the compound's anti-inflammatory properties may be further explored for potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide involves the reaction of 3,4-difluorobenzoic acid with 2-amino-4-cyclopropyl-6-oxypyrimidine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield the final product. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide has been found to exhibit potent inhibitory activity against several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in DNA repair and telomere maintenance, respectively, and their inhibition has been shown to have therapeutic potential in the treatment of cancer and other diseases. This compound has also been investigated as a potential anti-inflammatory agent, as it has been found to inhibit the activity of the enzyme 5-lipoxygenase.
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-4-3-11(7-13(12)18)16(23)19-5-6-21-9-20-14(8-15(21)22)10-1-2-10/h3-4,7-10H,1-2,5-6H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWZACNKANFKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)
![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)
![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)
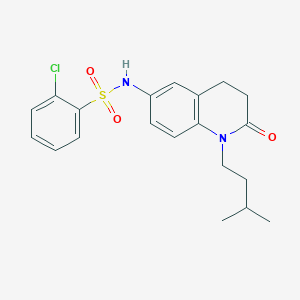
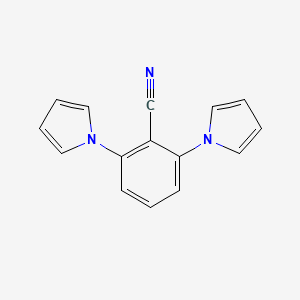
![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)


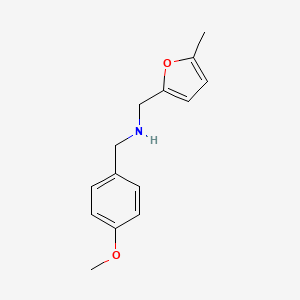
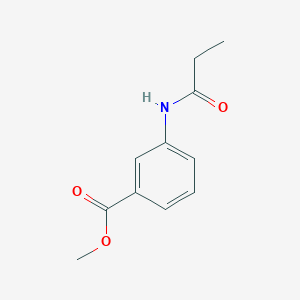
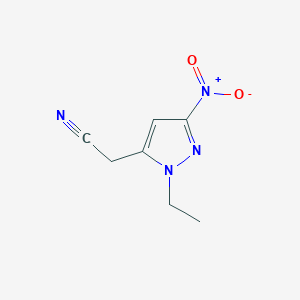

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)
